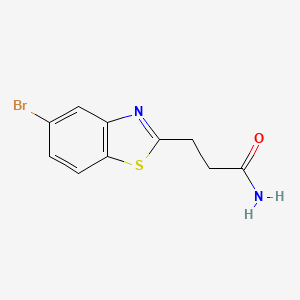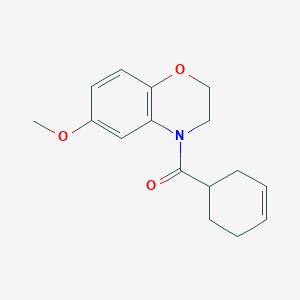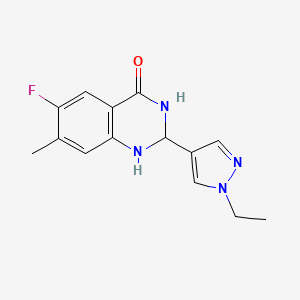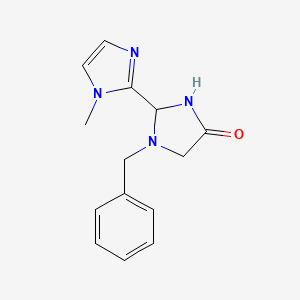![molecular formula C11H15NO3S B7591571 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol, also known as MNTB, is a chemical compound that has been widely used in scientific research. It is a member of the family of phenethylamines, which are known to have a wide range of biological activities. MNTB has been shown to have several interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for a variety of diseases.
Mécanisme D'action
The mechanism of action of 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol is complex and not yet fully understood. It is believed that 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol acts by binding to the active site of enzymes, thereby preventing their normal function. Additionally, 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol has been shown to have several biochemical and physiological effects. In addition to its enzyme inhibition properties, 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, its potent enzyme inhibition properties make it a useful tool for studying the role of enzymes in various biological processes. However, 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol also has several limitations. Its mechanism of action is not yet fully understood, and its effects on human health are not well characterized.
Orientations Futures
There are several future directions for research on 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol. One promising area of research is the development of 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol-based therapeutics for the treatment of diseases such as Alzheimer's disease and depression. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol and its effects on human health. Finally, the development of new synthesis methods for 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol may lead to the discovery of new compounds with even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol is a complex process that involves several steps. One of the most common methods for synthesizing 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol is via the reaction of 2-methyl-3-nitrobenzyl chloride with thio-1-propanol in the presence of a base. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol has been extensively studied for its potential use in scientific research. One of its most promising applications is in the field of enzyme inhibition. 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol has been shown to be a potent inhibitor of several enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are involved in a variety of biological processes, and their inhibition has been linked to the treatment of several diseases, including Alzheimer's disease and depression.
Propriétés
IUPAC Name |
2-[(2-methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8(6-13)16-7-10-4-3-5-11(9(10)2)12(14)15/h3-5,8,13H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPHBFOTVAPMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CSC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)


![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7591544.png)
![5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7591545.png)


![2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7591565.png)

